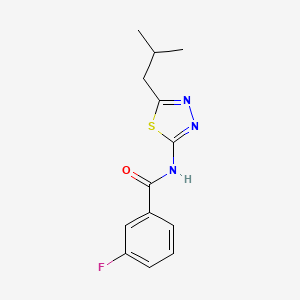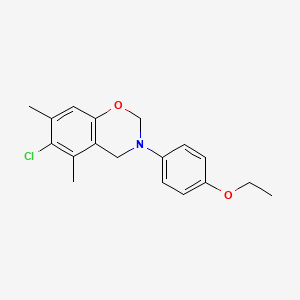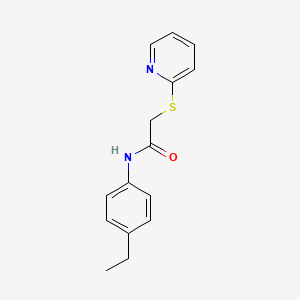![molecular formula C18H24N4O3S B5516084 N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)
N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule involving several functional groups, including imidazole, piperidine, and methanesulfonamide.
Synthesis Analysis
- The synthesis of related compounds involves the reaction of imidazolyl with glycerol and methanesulfonyl chloride, leading to the formation of methanesulfonates and subsequent cyclization to form the final compounds (Upadhyaya et al., 1997).
- A one-pot synthesis method for related sulfonamides has been developed, showcasing the versatility and efficiency of synthesizing these compounds (Rozentsveig et al., 2013).
Molecular Structure Analysis
- N-(3,4-Dimethylphenyl)methanesulfonamide, a related compound, shows a specific arrangement of the N—H bond and methanesulfonyl group, indicating the potential biological activity of these molecules (Gowda et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Novel analogues of class III antiarrhythmic agents, including compounds similar in structure to "N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide," have been synthesized and investigated for their electrophysiological activity. This involves exploring their synthesis through various chemical processes, highlighting the importance of understanding compound synthesis for developing therapeutic agents Lis et al., 1987.
- Structural Features and Analysis : The compound's structural characteristics and physicochemical properties have been analyzed, including its Brönsted acidity and ecotoxicity. Such studies are crucial for evaluating the compound's environmental impact and its interaction with biological systems, contributing to the development of non-toxic variants of ionic liquids and related compounds Sardar et al., 2018.
Biological and Medicinal Research
- Antimicrobial and Anticancer Activities : Research on derivatives related to "this compound" has revealed significant antimicrobial and anticancer activities. These studies are foundational in drug discovery, providing insights into the potential therapeutic applications of such compounds Premakumari et al., 2014.
- Cardiac Electrophysiological Activity : Investigations into compounds with similar structures have assessed their impact on cardiac electrophysiological parameters, offering a basis for the development of new class III antiarrhythmic drugs. Understanding the electrophysiological effects of these compounds is essential for their application in treating arrhythmias Wallace et al., 1991.
Chemical and Physical Property Analysis
- Gas Solubility in Ionic Liquids : The effects of various anions on gas solubility in ionic liquids related to the compound have been studied, demonstrating the significant influence of the anion nature on gas solubilities. This research is pertinent to applications in green chemistry and environmental science Anthony et al., 2005.
Propiedades
IUPAC Name |
N-[2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-14-5-3-7-16(11-14)22(26(2,24)25)13-17(23)21-10-4-6-15(12-21)18-19-8-9-20-18/h3,5,7-9,11,15H,4,6,10,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPDEKQURCOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCCC(C2)C3=NC=CN3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

